methyl N,N-bis(methylsulfonyl)-beta-alaninate
Overview
Description
Methyl N,N-bis(methylsulfonyl)-beta-alaninate is an organosulfur compound characterized by the presence of sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N,N-bis(methylsulfonyl)-beta-alaninate typically involves the reaction of beta-alanine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Beta-alanine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N,N-bis(methylsulfonyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl N,N-bis(methylsulfonyl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: Studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N,N-bis(methylsulfonyl)-beta-alaninate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A precursor in the synthesis of methyl N,N-bis(methylsulfonyl)-beta-alaninate.
Methylsulfonylmethane: Another organosulfur compound with similar sulfonyl functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of beta-alanine and sulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
IUPAC Name |
methyl 3-[bis(methylsulfonyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO6S2/c1-13-6(8)4-5-7(14(2,9)10)15(3,11)12/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMZNRNJUUFUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(S(=O)(=O)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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